molecular formula C24H40N2O3 B8477838 N-(4-Nitrophenyl)octadecanamide CAS No. 81713-77-1

N-(4-Nitrophenyl)octadecanamide

Cat. No. B8477838
CAS RN: 81713-77-1
M. Wt: 404.6 g/mol
InChI Key: QAOSXQUJMCSBGZ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)octadecanamide is a useful research compound. Its molecular formula is C24H40N2O3 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
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properties

CAS RN

81713-77-1

Molecular Formula

C24H40N2O3

Molecular Weight

404.6 g/mol

IUPAC Name

N-(4-nitrophenyl)octadecanamide

InChI

InChI=1S/C24H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(27)25-22-18-20-23(21-19-22)26(28)29/h18-21H,2-17H2,1H3,(H,25,27)

InChI Key

QAOSXQUJMCSBGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a three necked flask equipped with a dropping funnel, a thermometer and a reflux condenser, p-nitroaniline (138 g) was dissolved in a mixed solution of tetrahydrofuran (200 ml) with pyridine (140 ml) in a nitrogen atmosphere. To the solution, octadecanoyl chloride (333 g) was added through the dropping funnel over a time span of 20 minutes, while stirring the reaction mixture. After the completion of the dropwise addition, the reaction mixture was stirred for 2 hours. The resultant solid product was removed by filtering, and the filtrate was concentrated under reduced pressure, to produce crystals. The crystals were collected and recrystallized from ethanol. 4'-nitro-n-octadecaneanilide (364 g) was obtained at a yield of 90%.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
333 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a three necked flask equipped with a dropping funnel, a thermometer and a reflux condenser, 138 g of p-nitroaniline was dissolved in a mixed solvent consisting of 200 ml of tetrahydrofuran and 140 ml of pyridine while passing nitrogen gas through the flask. Then, 333 g of octadecanoylchloride placed in the dropping funnel was gradually dropped into the flask over a time span of 20 minutes, while stirring the reaction mixture. After the completion of the dropping, the reaction mixture was further stirred for 2 hours. A solid reaction product was produced. The solid reaction product was collected by filtering, the filtrate was concentrated under a reduced pressure to produce crystals. The crystals were collected and recrystallized from ethyl alcohol. As a result, 364 g of 4'-nitro-n-octadecaneanilide was obtained at a yield of 90%.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
333 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four

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